

NVP-DFV890: A Technical Overview of its

Discovery and Synthesis

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Compound of Interest		
Compound Name:	NVP-DFV890	
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NVP-DFV890, also known as DFV890 or IFM-2427, is a potent, selective, and orally active inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Novartis, this small molecule therapeutic has shown promise in treating a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with **NVP-DFV890**.

Discovery and Rationale

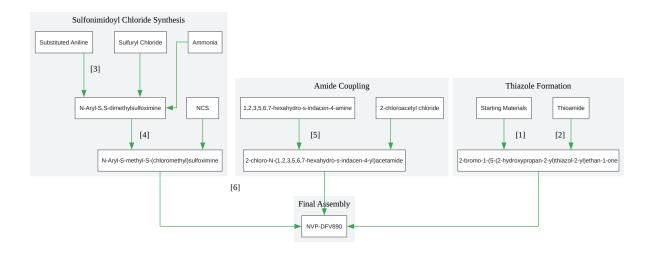
The discovery of **NVP-DFV890** stemmed from a focused effort to improve upon earlier generations of NLRP3 inhibitors, such as MCC950. The development strategy involved a scaffold hopping approach, replacing the sulfonylurea core of previous compounds with a novel sulfonimidamide motif.[1] This chemical modification was engineered to enhance metabolic stability and reduce hydrolysis, a common liability of sulfonylureas.[1]

The discovery process began with a high-throughput phenotypic screen to identify inhibitors of the NLRP3 pathway.[2] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The replacement of a furan unit with a 5-substituted thiazole moiety was a key step in the evolution of the lead compound to **NVP-DFV890**, resulting in significantly improved potency and pharmacokinetic profile.



Synthesis Pathway

The synthesis of **NVP-DFV890** involves a multi-step process culminating in the formation of the characteristic sulfonimidamide linkage. The following diagram outlines a representative synthetic route based on published medicinal chemistry literature.



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A representative synthetic pathway for NVP-DFV890.

Reaction Steps: [3] Bromination of a suitable ketone precursor. [4] Hantzsch thiazole synthesis with a thioamide. [5] Formation of the sulfoximine from the corresponding aniline. [6] Chlorination of the sulfoximine. [7] Acylation of the indacenamine. [8] Final coupling of the three key fragments.

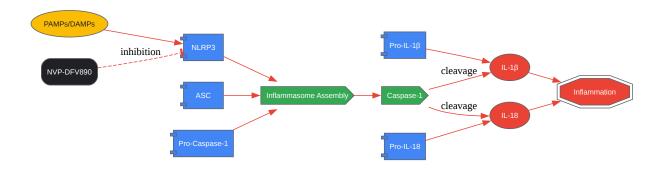


Mechanism of Action

NVP-DFV890 exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome.[5][9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1 β and IL-18.[4][10] These cytokines are potent mediators of inflammation.

NVP-DFV890 directly binds to the NACHT domain of NLRP3, locking the protein in an inactive conformation.[5][9] This prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, thereby blocking the downstream release of IL-1 β and IL-18.



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NLRP3 inflammasome signaling pathway and inhibition by NVP-DFV890.

Quantitative Data



The following tables summarize key quantitative data for **NVP-DFV890** from preclinical and clinical studies.

Table 1: In Vitro Potency

Assay	Cell Line	Stimulus	IC50	Reference
IL-1β Release	Human Whole Blood	LPS	180 nM	[2]
IL-1β Release	THP-1 cells	LPS + Nigericin	13 nM	[2]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

Parameter	Value	Units	Reference
Tmax	1-3	hours	[4]
Half-life	~20	hours	[2]
Bioavailability	Good	-	[4]

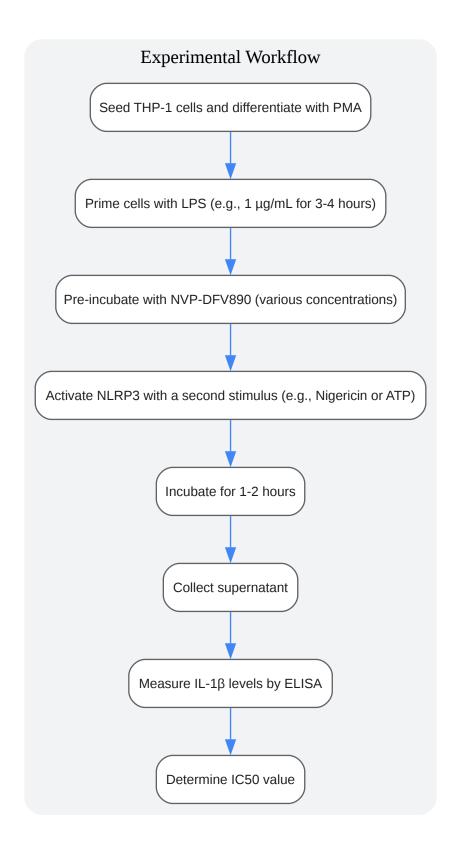
Table 3: Clinical Development Status

Indication	Phase	Status	Reference
Coronary Heart Disease	II	Ongoing	[3]
Knee Osteoarthritis	II	Ongoing	[3]
Myeloid Diseases	lb	Recruiting	[11]
COVID-19 Pneumonia	II	Completed	[10]

Key Experimental Protocols In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1 Cells)



This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors.



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Workflow for in vitro NLRP3 inhibition assay.

Methodology:

- Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640
 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into
 macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA)
 for 24-48 hours.
- Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: After priming, the cells are washed and incubated with various concentrations of **NVP-DFV890** for 1 hour.
- NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin (a potassium ionophore) or ATP.
- Cytokine Measurement: After a 1-2 hour incubation, the cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial ELISA kit.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Ex Vivo Human Whole Blood Assay

This assay assesses the activity of the compound in a more physiologically relevant matrix.

Methodology:

- Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers into heparinized tubes.
- Compound Incubation: Aliquots of whole blood are incubated with various concentrations of NVP-DFV890 for a specified period.
- LPS Stimulation: The blood is then stimulated with LPS to induce cytokine production.



- Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
- Cytokine Analysis: The levels of IL-1β in the plasma are measured by ELISA.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of **NVP-DFV890**, a promising NLRP3 inflammasome inhibitor. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development.

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